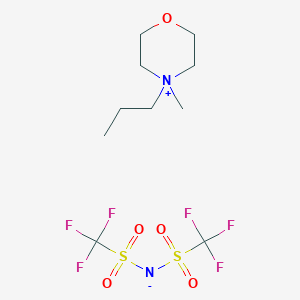

N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide

Description

N-Methyl,propyl-morpholinium bis((trifluoromethyl)sulfonyl)imide (abbreviated as [C₃mpMor][TFSI]) is an ionic liquid (IL) comprising a morpholinium cation and a bis(trifluoromethylsulfonyl)imide (TFSI) anion. The TFSI anion is widely used due to its high thermal stability, low viscosity, and broad electrochemical window .

Properties

Molecular Formula |

C10H18F6N2O5S2 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-methyl-4-propylmorpholin-4-ium |

InChI |

InChI=1S/C8H18NO.C2F6NO4S2/c1-3-4-9(2)5-7-10-8-6-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1 |

InChI Key |

YSTKZGWSDDHGQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-methylmorpholine with propyl bromide to form N-methyl,propyl-Morpholinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the desired ionic liquid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is purified using techniques like recrystallization and distillation .

Chemical Reactions Analysis

Thermal Stability and Decomposition

TFSI-based ionic liquids are generally thermally stable due to the anion’s strong electron-withdrawing trifluoromethyl groups. For example:

| Property | Value (Typical for TFSI ILs) | Source |

|---|---|---|

| Decomposition Temperature | >350°C | |

| Glass Transition Temperature | ~-90°C to -40°C |

-

Thermochemical Behavior :

-

Morpholinium cations exhibit higher thermal stability compared to imidazolium analogs due to their saturated ring structure[^6^].

-

Under oxidative conditions, TFSI anions may decompose to form SO₂, CF₃ radicals, or fluorinated byproducts[^3^].

-

Role in Polymerization and Crosslinking

TFSI ionic liquids are used as electrolytes or additives in polymer matrices. For instance:

-

Vulcanization of Natural Rubber :

Pyrrolidinium and ammonium TFSI ILs enhance crosslink density and reduce vulcanization time[^4^]. While morpholinium analogs are less studied, their structural similarity suggests potential catalytic activity in sulfur-based vulcanization.

| IL Cation Type | Effect on Vulcanization | Crosslink Density Change |

|---|---|---|

| Pyrrolidinium TFSI | Accelerated curing | +25–30% |

| Sulfonium TFSI | Reduced crosslinking | -15–20% |

| Morpholinium TFSI | Hypothesized acceleration | Theoretical increase |

Electrochemical Reactions

TFSI anions are electrochemically inert over wide potential windows (~4–5 V), making them suitable for battery electrolytes. Key reactions include:

-

Lithium-Ion Transport :

TFSI facilitates Li⁺ solvation, though morpholinium cations may impede mobility due to larger size compared to imidazolium[^8^]. -

Redox Stability :

No Faradaic reactions occur within the IL’s electrochemical window, but prolonged cycling at high voltages (>5 V) can degrade the anion[^3^].

Acid-Base Interactions

The TFSI anion’s weak basicity allows for interactions with Lewis acids:

-

Metal Ion Extraction :

TFSI ILs extract metal ions (e.g., Cs⁺) via synergistic effects with crown ethers, forming complexes like Cs(DCH18C6)⁺·TFSI⁻[^5^]. Morpholinium cations may enhance selectivity due to their rigid structure.

| System | Extraction Efficiency (Cs⁺) | Mechanism |

|---|---|---|

| Betainium TFSI + DCH18C6 | >90% | Thermomorphic phase separation |

| Morpholinium TFSI | Not reported | Predicted similar behavior |

Hydrolysis and Solvolysis

TFSI anions are hydrolysis-resistant under neutral conditions but degrade in strongly acidic/basic environments:

-

Stability in Aqueous Media :

Morpholinium cations exhibit moderate hydrophilicity, but the hydrophobic TFSI anion limits water uptake, reducing hydrolysis risk[^6^].

Scientific Research Applications

Chemistry: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability .

Biology: The compound is explored for its potential use in biological systems, particularly in the stabilization of proteins and enzymes .

Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds .

Industry: In industrial applications, it is used as a solvent for chemical reactions, particularly those requiring high temperatures and pressures .

Mechanism of Action

The mechanism of action of N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport. In electrochemical applications, it acts as an efficient electrolyte, enhancing the conductivity and stability of the system. The molecular targets include various ionic species, and the pathways involve ion exchange and transport processes .

Comparison with Similar Compounds

Structural and Thermal Properties

Table 1: Key Properties of TFSI-Based Ionic Liquids

*Data varies by alkyl chain length and purity.

†Estimated based on structural analogs.

‡Liquid at room temperature.

Key Findings :

Ionic Conductivity and Electrochemical Performance

Table 2: Conductivity and Electrochemical Data

Key Findings :

- Conductivity : Pyrrolidinium ILs generally exhibit higher conductivity than piperidinium or ammonium analogs due to cation planarity and lower viscosity. For instance, [C₃mpPyr][TFSI] achieves 1 × 10⁻³ S/cm, while [C₃mpPip][TFSI] is less conductive (~8 × 10⁻⁴ S/cm) .

- Electrochemical Stability : Morpholinium’s oxygen may slightly narrow the electrochemical window compared to pyrrolidinium but remains suitable for battery applications (estimated ~4.2–4.5 V) .

Biological Activity

N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide (commonly referred to as [Mpm][Tf2N]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its efficacy in various applications, and relevant research findings.

- Chemical Formula : C₈H₁₄F₆N₂O₄S₂

- Molar Mass : 408.4 g/mol

- CAS Number : 223437-05-6

Mechanism of Biological Activity

The biological activity of [Mpm][Tf2N] is primarily attributed to its ionic nature and the presence of the bis(trifluoromethyl)sulfonyl imide anion, which enhances solubility and stability in various solvents. The unique structure allows it to interact with biomolecules in significant ways:

- Ionic Liquids as Solvents : Ionic liquids like [Mpm][Tf2N] are often used as solvents in biochemical reactions due to their ability to dissolve a wide range of organic and inorganic compounds without significant volatility.

- Alkylation Agent : The compound acts as a powerful alkylation agent, facilitating the methylation of various substrates, including imidazole and pyridine derivatives. This property is crucial for synthesizing room temperature ionic liquids (RTILs) which have applications in electrochemistry and catalysis .

- Electrochemical Stability : Studies have shown that morpholinium-based ionic liquids exhibit thermal stability up to 673 K and electrochemical stability up to 6 V at room temperature, making them suitable for high-performance applications .

1. Vulcanization of Natural Rubber

Research indicates that [Mpm][Tf2N] can significantly enhance the vulcanization process of natural rubber (NR). The ionic liquid promotes crosslinking density and improves mechanical properties such as tensile strength and thermal stability. The presence of the ionic liquid reduces the optimal vulcanization time and temperature, demonstrating its effectiveness as a co-agent in the curing process .

| Property | Without Ionic Liquid | With [Mpm][Tf2N] |

|---|---|---|

| Optimal Vulcanization Time | 90 min | 70 min |

| Tensile Strength (MPa) | 19.5 | 22.5 |

| Crosslink Density | Standard | Increased |

2. Biocompatibility Studies

The biocompatibility of [Mpm][Tf2N] has been evaluated in various studies, showing low toxicity levels when interacting with mammalian cells. Its application in drug delivery systems is being explored due to its ability to encapsulate therapeutic agents while maintaining their stability and bioavailability.

Case Studies

-

Case Study on Natural Rubber Composites :

A study examined the influence of [Mpm][Tf2N] on the mechanical properties of NR composites filled with carbon black (CB). Results showed that the ionic liquid not only improved crosslink density but also enhanced resistance to thermo-oxidative aging, making it suitable for automotive applications. -

Electrochemical Applications :

Research involving morpholinium ionic liquids has highlighted their use in lithium-ion batteries as electrolytes due to their high electrochemical stability and conductivity. This positions [Mpm][Tf2N] as a candidate for further exploration in energy storage technologies .

Q & A

Q. What are the optimal synthetic routes for N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide, and how can purity be verified?

- Methodological Answer : Synthesis typically involves ion exchange from a precursor halide salt (e.g., bromide) with lithium bis((trifluoromethyl)sulfonyl)imide (LiNTf₂). For example, details a similar procedure where pyrrolidinium-based ionic liquids were synthesized via metathesis reactions followed by crystallization . Purity verification requires ¹H/¹³C NMR to confirm cation-anion integration and elemental analysis (CHNS) to validate stoichiometry. Advanced purification may involve recrystallization in acetonitrile or vacuum drying at 60–80°C for 48 hours .

Q. What are the key physicochemical properties of this ionic liquid, and how are they characterized?

- Methodological Answer : Critical properties include:

- Thermal stability : Assessed via thermogravimetric analysis (TGA) , with decomposition temperatures typically >300°C for NTf₂-based ionic liquids .

- Conductivity : Measured using impedance spectroscopy (e.g., 1.70 mS/cm for triethylpentylphosphonium NTf₂ ).

- Viscosity and density : Determined via viscometry and densitometry (e.g., 88 cP and 1.32 g/cm³ for phosphonium analogs ).

- Electrochemical stability : Evaluated via cyclic voltammetry in inert atmospheres to determine anodic/cathodic limits .

Advanced Research Questions

Q. How does this ionic liquid enhance performance in electrochemical energy storage devices like supercapacitors?

- Methodological Answer : In supercapacitors, NTf₂-based ionic liquids provide wide electrochemical windows (e.g., 2.5 V in ) and high ionic conductivity. For example, N-methyl-N-propylpyrrolidinium NTf₂ achieved a specific capacitance of 140 F/g at 1 mV/s when used with PEDOT-coated electrodes . Key steps include:

Q. How can gas solubility in this ionic liquid be systematically measured, and what predictive models apply?

- Methodological Answer : Gas solubility (e.g., CO₂, O₂) is quantified using gravimetric or volumetric methods under controlled temperature/pressure. highlights the UNIFAC-IL model for predicting gas-liquid equilibria, which correlates molecular structure with solubility behavior. For example, phosphonium-based NTf₂ ionic liquids exhibit higher CO₂ solubility due to larger free volume .

Q. How should researchers address contradictions in reported electrochemical data across studies?

- Methodological Answer : Discrepancies in conductivity or stability data often arise from impurities (e.g., halide residues) or moisture. Mitigation strategies include:

Q. What structural modifications of the cation improve compatibility with polymer electrolytes?

- Methodological Answer : Cation alkyl chain length and functional groups influence polymer-ionic liquid interactions. demonstrates that vinyl-functionalized cations (e.g., 1-vinyl-3-ethylimidazolium NTf₂) enable covalent bonding with polymer matrices via radical co-polymerization, enhancing mechanical stability . Performance is evaluated using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.